REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:11][CH:12]=[O:13])[CH2:3][CH2:4][CH2:5][C:6]([O:9][CH3:10])([CH3:8])[CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>C(OCC)C>[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][C:6]([CH3:8])([O:9][CH3:10])[CH3:7])[CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)(C)OC)CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Subsequently, the mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
decomposed in the cold by the addition of 100 ml
|
Type
|
FILTRATION
|
Details
|
The resulting mass is filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filtrate washed once with saturated aqueous ammonium chloride solution and once with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 0.1 mmHg
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)CCCC(C)(OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |